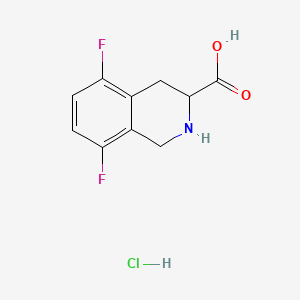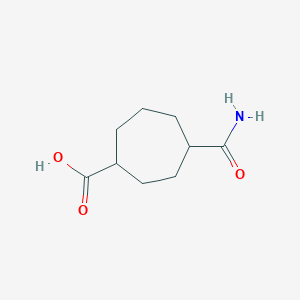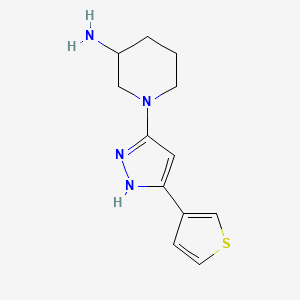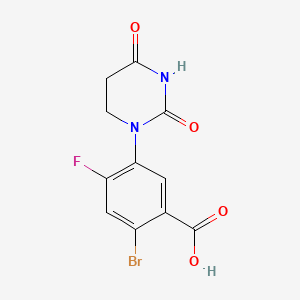
3-(Piperidin-3-yl)oxetan-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)oxetan-3-ol hydrochloride typically involves the reaction of piperidine derivatives with oxetane derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature to increase yield and efficiency. The purification process often includes crystallization and recrystallization techniques to obtain the pure compound .
化学反応の分析
Types of Reactions
3-(Piperidin-3-yl)oxetan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxetane derivatives.
Reduction: Reduction reactions can convert the compound into simpler piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodosylbenzene and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxetane and piperidine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
科学的研究の応用
3-(Piperidin-3-yl)oxetan-3-ol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Piperidin-3-yl)oxetan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Hydroxypiperidine: A related compound with similar chemical properties but different applications.
Piperidin-3-ol: Another similar compound used in various chemical reactions and research studies.
Uniqueness
3-(Piperidin-3-yl)oxetan-3-ol hydrochloride is unique due to its oxetane ring structure, which imparts distinct chemical reactivity and stability compared to other piperidine derivatives. This uniqueness makes it valuable in specific research and industrial applications.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
3-piperidin-3-yloxetan-3-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(5-11-6-8)7-2-1-3-9-4-7;/h7,9-10H,1-6H2;1H |
InChIキー |
DITMUAUNSYWXJP-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2(COC2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)













